

A Technical Guide to the Chemical Structure and Properties of Flubendiamide

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Compound of Interest

Compound Name: *Flubendiamide*

Cat. No.: *B033115*

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Introduction

Flubendiamide is a novel insecticide belonging to the chemical class of benzenedicarboxamides, specifically a phthalic acid diamide.^{[1][2]} It is the first insecticide of the diamide class to be commercialized.^[3] **Flubendiamide** exhibits high efficacy against a broad spectrum of lepidopteran pests, which are significant threats to various crops like rice, cotton, corn, fruits, and vegetables.^{[4][5]} Its unique mode of action involves the activation of ryanodine receptors in insects, which distinguishes it from many conventional insecticides that target the nervous system.^{[6][7]} This document provides an in-depth technical overview of **flubendiamide**'s chemical structure, properties, synthesis, mechanism of action, and analytical methodologies.

Chemical Identity and Structure

The chemical structure of **flubendiamide** is characterized by three key components: a phthaloyl moiety with an iodine atom at the 3-position, an aromatic amide moiety containing a heptafluoroisopropyl group, and an aliphatic amide moiety with a sulfonylalkyl group.^{[8][9]} This specific combination of substituents is crucial for its high insecticidal activity.^[8]

Identifier	Value	Reference
IUPAC Name	N ¹ -[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-N ² -[1-(methanesulfonyl)-2-methylpropan-2-yl]benzene-1,2-dicarboxamide	[3]
CAS Name	N ² -[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N ¹ -[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide	[1]
CAS Number	272451-65-7	[10][11][12]
Chemical Formula	C ₂₃ H ₂₂ F ₇ IN ₂ O ₄ S	[3][10][11][13]
SMILES	<chem>Cc1cc(ccc1NC(=O)c2cccc(c2C(=O)NC(C)(C)CS(=O)(=O)C)I)C(C(F)(F)F)(C(F)(F)F)F</chem>	[13]
InChIKey	ZGNITFSDLCMLGI-UHFFFAOYSA-N	[13]

Physicochemical Properties

Flubendiamide is a white crystalline powder.[1][3] Its physicochemical properties are critical for its formulation, application, and environmental fate.

Property	Value	Reference
Molecular Weight	682.39 g/mol	[10][11][13][14]
Melting Point	217.5–220.7 °C	[1][3]
Density	1.659 g/cm ³	[3]
Vapor Pressure	< 10 ⁻⁴ Pa (at 200 °C)	[1]
Water Solubility	0.0003 g/L	[3]
Solubility in Acetone	102 g/L	[3]
Solubility in Methanol	26.0 g/L	[1]
Partition Coefficient (Log P o/w)	4.13 - 4.20 (pH 4-7)	[1]

Synthesis Overview

The synthesis of **flubendiamide** is a complex process involving the regioselective introduction of its three characteristic substituents onto the phthalic acid backbone. A key intermediate in this process is 3-iodophthalic acid, which can be prepared from 3-nitrophthalic acid via reduction and diazotization reactions. The two distinct amide groups are then introduced in a stepwise manner.[8][15]



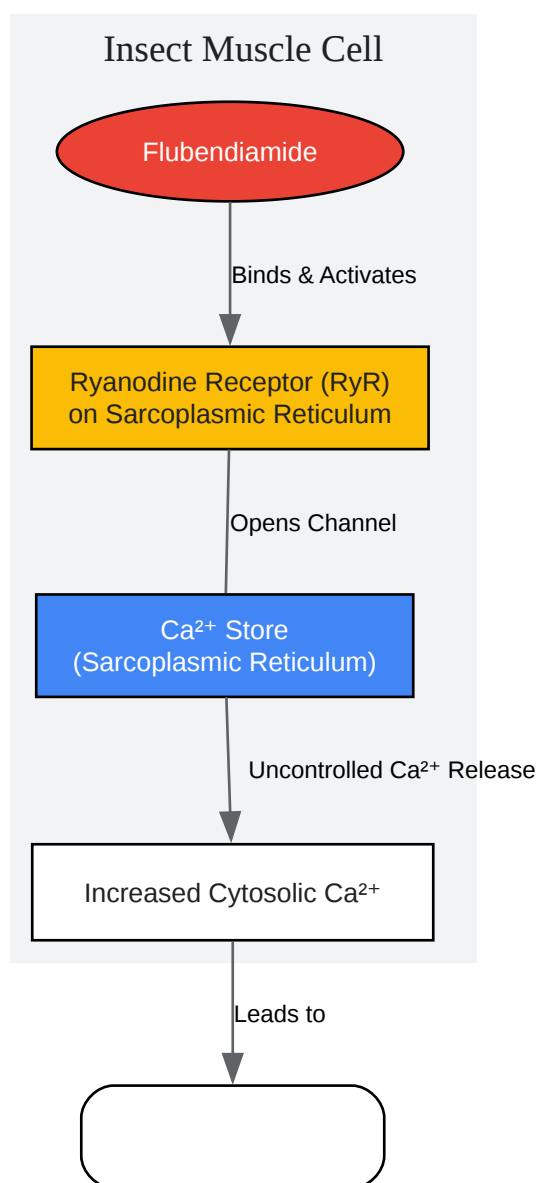
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Generalized synthetic workflow for **flubendiamide**.

Mechanism of Action: Ryanodine Receptor Activation

Flubendiamide's insecticidal activity stems from its unique mode of action as a potent and selective agonist of insect ryanodine receptors (RyRs).[6][7] These receptors are intracellular

calcium release channels located in the sarcoplasmic reticulum of muscle cells, crucial for muscle contraction.[8] **Flubendiamide** binds to the RyRs, locking them in an open state.[7][14] This leads to a continuous and uncontrolled release of Ca^{2+} ions from internal stores into the cytoplasm, independent of normal nerve signaling.[8] The resulting depletion of intracellular calcium stores and sustained high cytosolic calcium levels cause rapid cessation of feeding, contractile paralysis, and ultimately, the death of the insect.[4][8]

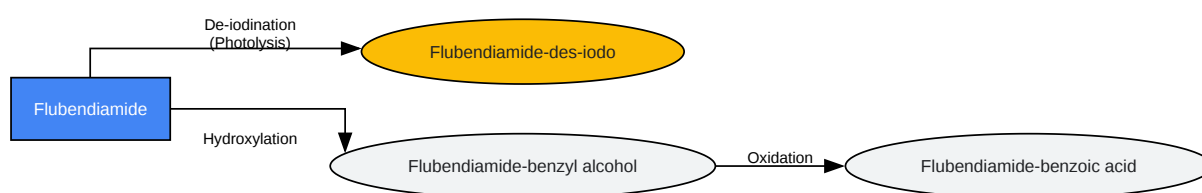


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Signaling pathway of **flubendiamide**'s mode of action.

Metabolic Pathways

Flubendiamide is metabolized in plants, animals, and the environment through several reactions. The primary route of degradation often involves photolysis.[4][16] A major metabolite formed across different systems is **flubendiamide-des-iodo**, where the iodine atom is removed from the phthalic acid ring.[1][16] Further metabolism can occur through hydroxylation and subsequent oxidation of the methyl group on the aniline ring, leading to the formation of benzyl alcohol and benzoic acid derivatives.[16]



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Simplified metabolic pathway of **flubendiamide**.

Experimental Protocols for Analysis

The determination of **flubendiamide** residues in various matrices is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or UV detector, or more sensitively with tandem mass spectrometry (LC-MS/MS). [1][17][18]

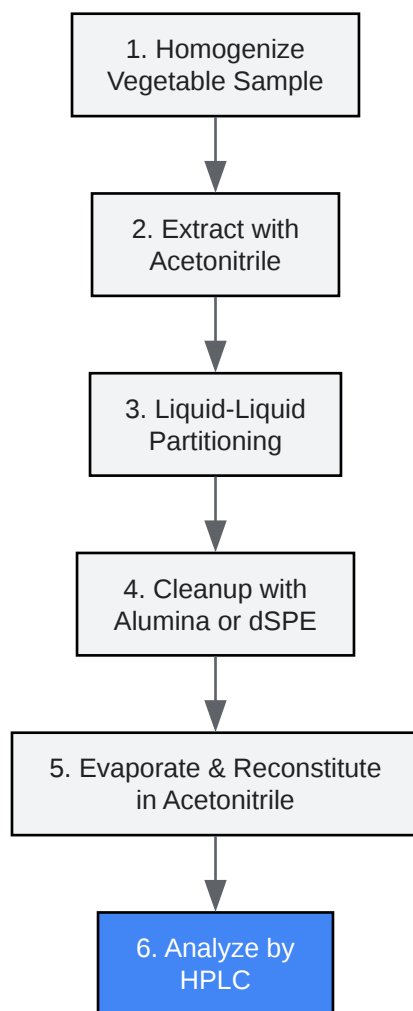
Principle

The principle involves extracting **flubendiamide** and its metabolites from a sample matrix, cleaning up the extract to remove interfering substances, and then separating and quantifying the target analytes using a liquid chromatograph.

Sample Preparation Protocol (Generalised for Vegetable Matrix)

A common sample preparation method involves extraction with an organic solvent followed by a cleanup step.[2][17][18]

- Extraction: A homogenized sample (e.g., tomato, cabbage) is extracted with acetonitrile.[2][17]
- Liquid-Liquid Partitioning: The extract is partitioned using a mixture like hexane-ethyl acetate to separate the analyte from water-soluble components.[17][18]
- Cleanup: The resulting organic phase is passed through a cleanup column containing an adsorbent like activated neutral alumina or is subjected to dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) to remove co-extractives such as pigments and fatty acids.[2][17][18]
- Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile) for HPLC analysis.[2]



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Experimental workflow for **flubendiamide** residue analysis.

HPLC Instrumentation and Conditions

The specific parameters for HPLC analysis can be optimized for different matrices and required sensitivity.

Parameter	Typical Value	Reference
Instrument	HPLC with UV or PDA Detector	[18][19]
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)	[18][20]
Mobile Phase	Acetonitrile:Water (e.g., 60:40 or 70:30 v/v)	[18][19][20]
Flow Rate	0.5 - 1.0 mL/min	[2][18]
Detection Wavelength	210 nm, 230 nm, or 235 nm	[2][18][19]
Injection Volume	10 - 20 µL	[2][18]
Retention Time	~7.7 - 10.1 min (Varies with exact conditions)	[2][20]

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